molecular formula C5H11ClN2O2 B2899534 beta-Carbomethoxypropionamidine hydrochloride CAS No. 10567-33-6

beta-Carbomethoxypropionamidine hydrochloride

Cat. No.: B2899534
CAS No.: 10567-33-6
M. Wt: 166.61
InChI Key: BAHUUAFQSPCJCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Carbomethoxypropionamidine hydrochloride typically involves the reaction of carbomethoxypropionitrile with an appropriate amidine precursor under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid as the catalyst. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Beta-Carbomethoxypropionamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-Carbomethoxypropionamidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Carbomethoxypropionamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: Beta-Carbomethoxypropionamidine hydrochloride is unique due to its specific amidine structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-amino-4-iminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUUAFQSPCJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-ethoxy-4-iminobutanoate (1.34 g, 8.4 mmol) in ethanol (25 mL) was added ammonium chloride (450 mg, 8.4 mmol), and the reaction mixture was heated at reflux for 16 h. The reaction was then cooled to room temperature and filtered, and the filtrate was concentrated to provide methyl 4-amino-4-iminobutanoate hydrochloride (1 g) as a white solid. MS (ESI): m/z 131 [M+H]+.
Quantity
1.34 g
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reactant
Reaction Step One
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450 mg
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reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 16.5 g. (0.09 mole) of methyl β-carbomethoxypropionimidate hydrochloride in 20 ml. of methanol at ice bath temperatures is added 12 ml. of the same solvent containing 1.7 g. of dissolved ammonia gas. The reaction mixture is allowed to stir at room temperature for 2 hrs., followed by filtration of some insoluble material and concentration of the filtrate to near dryness. The residual white solids are treated with ethanol, filtered and dried, 7.8 g. (51.5% yield), m.p. 132°-134° C.
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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